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molecular formula C14H20O2 B8796056 4-Hexylbenzoic acid methyl ester CAS No. 38409-63-1

4-Hexylbenzoic acid methyl ester

Cat. No. B8796056
M. Wt: 220.31 g/mol
InChI Key: RTTGTHPEVMEHEK-UHFFFAOYSA-N
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Patent
US07026478B2

Procedure details

A flame-dried two-necked flask is charged under argon with 4-chlorobenzoic acid methyl ester (0.5 g, 2.93 mmol), FeCl2 (19 mg, 0.15 mmol), THF (7 mL) and N-methylpyrrolidone (NMP, 1 mL). A solution of n-hexylmagnesium bromide (2M in Et2O, 1.9 mL, 3.8 mmol) is added via syringe to the resulting red solution, causing an immediate color change to dark brown and finally to violet. The resulting mixture is stirred for 5 min. Work-up as described above provides 4-hexylbenzoic acid methyl ester as a colorless syrup (90%). The spectroscopic and analytical data are identical to those compiled above.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl2
Quantity
19 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7](Cl)=[CH:6][CH:5]=1.C1COCC1.[CH2:17]([Mg]Br)[CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>CN1CCCC1=O>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)Cl)=O
Name
FeCl2
Quantity
19 mg
Type
reactant
Smiles
Name
Quantity
7 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(CCCCC)[Mg]Br

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)CCCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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